molecular formula C10H8BrNO2 B8344253 7-Bromo-8-methoxyquinolin-2-ol

7-Bromo-8-methoxyquinolin-2-ol

Cat. No.: B8344253
M. Wt: 254.08 g/mol
InChI Key: FLEZUTLFMSNNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-8-methoxyquinolin-2-ol is a functionalized quinoline derivative that serves as a versatile synthetic intermediate and building block in medicinal chemistry and organic synthesis. While specific biological data for this exact compound is not widely reported in the public domain, its structure incorporates key features common to pharmacologically active quinoline scaffolds. The 8-hydroxyquinoline (8-HQ) core is a privileged structure in drug discovery, known for exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects . The bromine atom at the 7-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to diversify the structure and create compound libraries for screening. The methoxy group can influence the electronic properties of the molecule and its metabolic profile. Compounds based on the 8-HQ framework have been investigated as inhibitors of mycobacterial ATP synthase, as seen in the anti-tuberculosis drug Bedaquiline, which contains a bromo-methoxyquinoline subunit . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

7-bromo-8-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO2/c1-14-10-7(11)4-2-6-3-5-8(13)12-9(6)10/h2-5H,1H3,(H,12,13)

InChI Key

FLEZUTLFMSNNBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1NC(=O)C=C2)Br

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Research has indicated that 7-Bromo-8-methoxyquinolin-2-ol exhibits significant antimicrobial activity against a range of pathogens. A study reported minimum inhibitory concentrations (MICs) for similar quinoline derivatives ranging from 4–16 µg/mL against both Gram-positive and Gram-negative bacteria. The incorporation of halogen atoms like bromine enhances these antibacterial effects due to increased lipophilicity and the ability to disrupt bacterial cell membranes .

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus8Gram-positive bacteria
Escherichia coli16Gram-negative bacteria
Pseudomonas aeruginosa12Gram-negative bacteria

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The structure–activity relationship (SAR) studies suggest that modifications to the quinoline scaffold can enhance cytotoxicity against cancer cells .

Cell Line IC50 (µM) Effect
HeLa15Moderate inhibition
HT-2910Significant inhibition
A278020Moderate inhibition

Case Studies

  • Antiviral Activity : A recent study highlighted the antiviral potential of quinoline derivatives, including this compound, showing efficacy against viruses such as HIV and influenza. The compound's structural features contribute to its ability to inhibit viral replication effectively .
  • Antioxidant Properties : Another investigation into the antioxidant capabilities of this compound revealed its potential in protecting cells from oxidative stress, which is crucial in preventing various diseases, including cancer .
  • Material Science Applications : Beyond biological applications, derivatives of quinoline are being explored for use in organic light-emitting diodes (OLEDs) due to their electronic properties. The unique structure of this compound makes it a candidate for developing new materials with enhanced performance characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 7-Bromo-8-methoxyquinolin-2-ol and related compounds:

Compound Name Substituents Core Structure Key Properties/Applications Synthesis Method References
This compound Br (C7), OCH₃ (C8), OH (C2) Quinolin-2-ol Hydrogen bonding, potential bioactivity Not explicitly described (likely bromination/Mannich)
5-Bromo-7-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)quinolin-8-ol Br (C5), OH (C8), Mannich base at C7 Quinolin-8-ol Antimicrobial activity Mannich reaction with formaldehyde and amine
5,7-Dibromo-2-methylquinolin-8-ol Br (C5, C7), CH₃ (C2), OH (C8) Quinolin-8-ol Halogen bonding, dimerization in crystal lattice Bromination in MeOH with NaHCO₃
7-Bromoquinolin-2(1H)-one Br (C7), ketone (C2) Quinolin-2-one Reduced acidity vs. quinolin-2-ol Not specified
7-Methoxy-2-methylquinolin-4-ol OCH₃ (C7), CH₃ (C2), OH (C4) Quinolin-4-ol Altered electronic effects Not specified
8-Bromo-7-methoxyquinoline Br (C8), OCH₃ (C7) Quinoline (no OH) Lower solubility vs. hydroxylated analogs Not specified

Key Differences and Implications

Substituent Positions: Bromine at C7 (as in this compound) vs. C5 or C8 in other compounds (e.g., and ) alters electronic distribution. For example, bromine at C7 may enhance electrophilic reactivity at adjacent positions, influencing further functionalization . The methoxy group at C8 in the target compound contrasts with methoxy at C7 in 7-Methoxy-2-methylquinolin-4-ol .

Functional Groups: The hydroxyl group at C2 in this compound provides hydrogen-bonding capability, which is absent in 8-Bromo-7-methoxyquinoline and replaced by a ketone in 7-Bromoquinolin-2(1H)-one . This makes the target compound more acidic and reactive in proton-coupled electron transfer reactions.

Synthetic Approaches :

  • Mannich reactions () are employed for introducing amine-containing side chains, while direct bromination () is used for halogenation. The target compound may require regioselective bromination due to the presence of methoxy, which can direct electrophilic substitution .

Crystallographic and Physicochemical Properties: Compounds like 5,7-Dibromo-2-methylquinolin-8-ol exhibit halogen-halogen interactions (Br⋯Br) and hydrogen-bonded dimers, which stabilize crystal packing . In contrast, the hydroxyl at C2 in the target compound may favor intermolecular hydrogen bonds with adjacent molecules or solvents.

Biological Activity: While direct data for this compound are unavailable, structurally related compounds show varied bioactivities. For instance, Mannich base derivatives () display antimicrobial properties, and trifluoromethyl/nitro-substituted quinolines () are explored as antiparasitic agents. The target compound’s hydroxyl and methoxy groups may enhance binding to metalloenzymes or DNA, common targets for quinoline-based drugs.

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

Procedure :

  • Precursor : 8-Methoxyquinolin-2-ol (1.0 eq) dissolved in dry chloroform.

  • Reagents : NBS (1.2 eq), catalytic HBr (0.1 eq).

  • Conditions : Stirred at 25°C for 12 h under N₂.

  • Workup : Quenched with Na₂S₂O₃, extracted with CH₂Cl₂, purified via silica gel chromatography (hexane/EtOAc 3:1).

  • Yield : 68–72%.

Mechanistic Insight :
NBS generates bromine radicals under acidic conditions, favoring electrophilic aromatic substitution at the C7 position due to steric and electronic effects from the methoxy group at C8.

HBr/NaBrO₃ Oxidative Bromination

Procedure :

  • Precursor : 8-Methoxyquinolin-2-ol (1.0 eq) in HBr (48% aq.).

  • Reagents : NaBrO₃ (1.5 eq).

  • Conditions : Reflux at 110°C for 6 h.

  • Workup : Neutralized with NaOH, extracted with EtOAc, recrystallized from ethanol.

  • Yield : 75–80%.

Key Advantage :
This method avoids costly catalysts and achieves high regioselectivity via in situ generation of Br₂.

Skraup Condensation Followed by Bromination

Synthesis of 5,7-Dibromoquinoline Intermediate

Procedure :

  • Precursor : 3,5-Dibromoaniline (1.0 eq), glycerol (1.5 eq).

  • Reagents : H₂SO₄ (70%), NaNO₂ (0.2 eq).

  • Conditions : Heated to 135°C for 3 h.

  • Intermediate : 5,7-Dibromoquinoline (87% yield).

Methoxylation and Hydroxylation

  • Step 1 : Methoxylation of 5,7-Dibromoquinoline with NaOMe in DMF at 60°C (2 h).

  • Step 2 : Hydrolysis of methoxy groups at C2 using BBr₃ in CH₂Cl₂ (0°C to rt).

  • Yield : 62–65% for this compound.

Limitation :
Multi-step synthesis reduces overall efficiency compared to direct bromination routes.

Regioselective Bromination Using NXS/TBHP System

Radical Bromination Protocol

Procedure :

  • Precursor : 8-Methoxyquinolin-2(1H)-one (1.0 eq).

  • Reagents : NBS (1.1 eq), tert-butyl hydroperoxide (TBHP, 2.0 eq).

  • Conditions : Stirred in acetonitrile at 25°C for 8 h.

  • Workup : Filtered, washed with cold MeOH.

  • Yield : 58%.

Advantages :

  • Mild conditions prevent over-bromination.

  • TBHP promotes radical initiation, enhancing selectivity.

Comparative Analysis of Methods

MethodBrominating AgentTemp (°C)Time (h)Yield (%)Selectivity
NBS/HBrNBS251268–72High
HBr/NaBrO₃Br₂ (in situ)110675–80Moderate
Skraup CondensationBr₂135362–65Low
NXS/TBHPNBS25858High

Key Observations :

  • Direct bromination (NBS/HBr) balances yield and simplicity.

  • HBr/NaBrO₃ offers higher yields but requires corrosive conditions.

  • NXS/TBHP is optimal for lab-scale synthesis with strict regiocontrol.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Over-bromination at C5 or C6 positions.

  • Solution : Use bulky solvents (e.g., DMF) to sterically hinder undesired sites.

Purification Difficulties

  • Issue : Co-elution with starting material in chromatography.

  • Solution : Recrystallization from ethanol/water (4:1) improves purity.

Scalability

  • Industrial Adaptation : Continuous-flow reactors for HBr/NaBrO₃ method reduce reaction time to 2 h with 78% yield .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-8-methoxyquinolin-2-ol, and how can reaction conditions be optimized?

  • Methodology : Start with a quinolin-2-ol backbone. Introduce methoxy groups via alkylation using methylating agents (e.g., (CH₃)₂SO₄/KHCO₃), followed by regioselective bromination at the 7-position using bromine in methanol under controlled stoichiometry . Optimize reaction time and temperature (e.g., room temperature vs. reflux) to minimize side products. Purify via recrystallization from ethanol, as demonstrated for analogous brominated quinolines . Monitor intermediates using TLC and adjust reagent ratios if incomplete substitution occurs.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C8, bromine at C7) and assess aromatic coupling constants.
  • X-ray crystallography : Resolve crystal structure to validate planarity and hydrogen-bonding motifs (e.g., O–H⋯N interactions observed in similar 8-hydroxyquinolines) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ peak) and detect isotopic patterns from bromine .
  • HPLC : Assess purity (>95%) with UV detection at quinoline-specific wavelengths (e.g., ~254 nm) .

Advanced Research Questions

Q. How do steric and electronic effects of the 7-bromo and 8-methoxy substituents influence crystallographic packing and intermolecular interactions?

  • Methodology : Analyze single-crystal X-ray diffraction data to identify halogen bonding (Br⋯Br or Br⋯O interactions) and hydrogen-bonding networks. Compare with analogous structures (e.g., 5,7-dibromo-2-methylquinolin-8-ol, where Br⋯Br contacts contribute to dimer formation ). Use Mercury software to calculate intermolecular distances and angles. The methoxy group may introduce steric hindrance, altering π-stacking vs. halogen-dominated packing .

Q. How can researchers resolve contradictions in reported synthetic yields or crystallographic parameters for halogenated quinolines?

  • Methodology :

  • Reproducibility : Replicate experiments using identical reagents (e.g., anhydrous MeOH for bromination ).
  • Data validation : Cross-reference crystallographic parameters (e.g., unit cell dimensions, space group) with databases like CCDC. For yield discrepancies, quantify byproducts via GC-MS or HPLC and optimize quenching steps (e.g., Na₂SO₃ addition to terminate bromination ).
  • Computational modeling : Perform DFT calculations to predict substituent effects on reactivity and crystal packing .

Q. What strategies enable selective functionalization of this compound for bioactivity studies?

  • Methodology :

  • Nucleophilic substitution : Replace bromine with nucleophiles (e.g., amines, thiols) under Pd catalysis .
  • Coordination chemistry : Exploit the hydroxyl group at C2 to form metal complexes (e.g., Zn²⁺ or Cu²⁺) for antimicrobial activity assays, as seen in 8-hydroxyquinoline derivatives .
  • Protecting groups : Temporarily protect the hydroxyl group (e.g., acetylation) to direct reactions to the bromine site .

Experimental Design and Data Analysis

Q. How can researchers design experiments to probe the photophysical properties of this compound?

  • Methodology :

  • UV-Vis spectroscopy : Measure absorbance/emission spectra in solvents of varying polarity to study solvatochromism.
  • Fluorescence quenching : Titrate with metal ions to assess chelation-induced changes, referencing methods for 8-hydroxyquinoline analogs .
  • TD-DFT calculations : Correlate experimental spectra with electronic transitions predicted via computational models .

Q. What protocols ensure safe handling and stability of this compound during long-term storage?

  • Methodology : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the hydroxyl group. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Use PPE (gloves, goggles) to avoid dermal/ocular exposure, as recommended for halogenated aromatics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.